4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide
Description
4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a thiophene group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-4-23-13-16(12-21-23)15-7-9-22(10-8-15)18(24)20-14-19(2,3)17-6-5-11-25-17/h5-6,11-13,15H,4,7-10,14H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOOFRMOXRFRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CCN(CC2)C(=O)NCC(C)(C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl hydrazine with an appropriate diketone under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Incorporation of the Thiophene Group: The thiophene group is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity and potential biological activities make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide depends on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide
- 4-(1-ethylpyrazol-4-yl)-N-(2-ethyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide
- 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-furanylpropyl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the thiophene ring, for instance, can impart distinct electronic and steric effects, influencing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of 4-(1-ethylpyrazol-4-yl)-N-(2-methyl-2-thiophen-2-ylpropyl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
